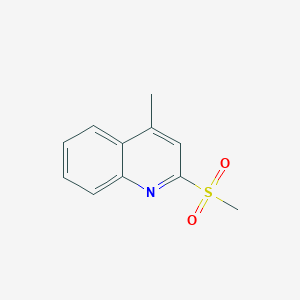

2-Methanesulfonyl-4-methyl-quinoline

Description

Structure

3D Structure

Properties

CAS No. |

64495-40-5 |

|---|---|

Molecular Formula |

C11H11NO2S |

Molecular Weight |

221.28 g/mol |

IUPAC Name |

4-methyl-2-methylsulfonylquinoline |

InChI |

InChI=1S/C11H11NO2S/c1-8-7-11(15(2,13)14)12-10-6-4-3-5-9(8)10/h3-7H,1-2H3 |

InChI Key |

DKPGAIZSONUHTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)S(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methanesulfonyl 4 Methyl Quinoline and Its Analogues

Strategies for Quinoline (B57606) Ring Construction with Methyl and Sulfonyl Functionalities

The synthesis of the basic quinoline framework, incorporating the necessary methyl and sulfonyl groups, is a critical first step. This can be achieved by building the ring with the substituents already present on the precursors or by using methods that install them during the cyclization process.

Cyclization and Cyclocondensation Approaches for Hetero-Ring Formation

The formation of the quinoline hetero-ring is commonly achieved through cyclization and cyclocondensation reactions. These strategies involve the reaction of aniline (B41778) derivatives with various partners to construct the pyridine (B92270) ring fused to the benzene (B151609) core. A variety of methods have been developed, reflecting the importance of the quinoline scaffold in chemistry. mdpi.com

One of the most established methods is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. mdpi.com Variations of this approach, such as using reusable solid acid catalysts like Nafion NR50 under microwave conditions, offer more environmentally friendly routes to polysubstituted quinolines. mdpi.com Other modern strategies include transition-metal-catalyzed reactions, such as the cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones, which provides a convenient one-pot synthesis under mild conditions. mdpi.comorganic-chemistry.org Radical cyclization is another approach, where appropriately substituted precursors can be induced to form the quinoline ring system. nih.gov These diverse methods highlight the flexibility available to chemists in constructing the fundamental quinoline structure.

Role of Doebner Reaction Variants in 2-Methylquinoline (B7769805) Synthesis

The Doebner reaction and its variant, the Doebner-von Miller reaction, are cornerstone methods for the synthesis of quinolines, particularly those bearing a methyl group at the C2 position (quinaldines). nih.govresearchgate.net The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgiust.ac.ir This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org

The general mechanism involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization and dehydration/aromatization to form the quinoline ring. wikipedia.org When the α,β-unsaturated carbonyl is formed in situ, for instance from an aldol (B89426) condensation, the process is known as the Beyer method. wikipedia.org The Doebner reaction specifically utilizes an aniline, an aldehyde, and pyruvic acid to generate quinoline-4-carboxylic acids. wikipedia.org These methods are highly effective for producing 2-methylquinoline derivatives and can be performed using sulfuric acid in water under continuous flow conditions, presenting a practical and green synthetic route. researchgate.net

Table 1: Comparison of Doebner Reaction Variants

| Reaction Name | Key Reactants | Typical Product |

|---|---|---|

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | 2- and/or 4-Substituted Quinolines |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic Acids |

| Beyer Method | Aniline, Two Carbonyl Compounds (in situ Aldol Condensation) | Substituted Quinolines |

Knoevenagel Condensation and Aza-Wittig Cascade Reactions for Sulfonylated Quinolines

A modern and efficient approach for synthesizing quinolines with a sulfonyl group already incorporated involves a Knoevenagel condensation/aza-Wittig cascade reaction. nih.govbeilstein-archives.org This domino process provides a straightforward protocol for the synthesis of 3-sulfonyl-substituted quinolines. researchgate.netsemanticscholar.org

The key building blocks for this reaction are o-azidobenzaldehydes and β-ketosulfones or β-ketosulfonamides. nih.govbeilstein-archives.org The reaction proceeds through several steps: first, the o-azidobenzaldehyde reacts with triphenylphosphine (B44618) to form an iminophosphorane. This is followed by a base-mediated Knoevenagel condensation with the β-ketosulfone. The resulting intermediate then undergoes an intramolecular aza-Wittig reaction, leading to the cyclization and formation of the desired 3-sulfonylquinoline product. nih.govsemanticscholar.org This method is valued for its ability to produce the target compounds in good to excellent yields in a single synthetic operation. nih.govbeilstein-archives.org

Introduction of the Methanesulfonyl Moiety at the C2 Position

Alternatively, the methanesulfonyl group can be introduced onto a pre-formed 4-methyl-quinoline core. This functionalization is typically targeted at the C2 position, which is electronically susceptible to nucleophilic attack, especially when the ring nitrogen is activated.

Oxidation Pathways from Thioethers to Sulfones

A common and reliable method for preparing sulfones is the oxidation of the corresponding thioethers. researchgate.net In this two-step approach, a 2-thioether derivative of 4-methyl-quinoline (e.g., 2-methylthio-4-methyl-quinoline) is first synthesized. This intermediate is then oxidized to the target sulfone.

A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in conjunction with a catalyst. rsc.orgresearchgate.net For instance, titanium-containing zeolites like TS-1 can catalyze the oxidation of thioethers, though the reaction can also proceed non-catalytically. rsc.org The oxidation proceeds in stages, first to the sulfoxide (B87167) and then to the sulfone, and reaction conditions can be tuned to favor one over the other. rsc.orgorganic-chemistry.org Other reagents, such as meta-chloroperoxybenzoic acid (mCPBA), are also highly effective for this oxidation. researchgate.net

Table 2: Common Oxidizing Agents for Thioether to Sulfone Conversion

| Oxidizing Agent | Abbreviation | Typical Conditions | Notes |

|---|---|---|---|

| Hydrogen Peroxide | H₂O₂ | Often requires a catalyst (e.g., TS-1, NbC) | Green oxidant; water is the only byproduct. researchgate.netorganic-chemistry.org |

| meta-Chloroperoxybenzoic acid | mCPBA | Various organic solvents | Highly effective and common laboratory reagent. researchgate.net |

Direct Sulfonylation Methods at the Quinoline Core

Directly introducing a sulfonyl group onto the quinoline ring at the C2 position is an attractive and efficient strategy. This often involves the activation of the quinoline ring by forming the corresponding quinoline N-oxide. The N-oxide functionality makes the C2 position highly electrophilic and susceptible to attack by sulfonylating agents. researchgate.net

The deoxygenative C2-sulfonylation of quinoline N-oxides is a particularly important method. mdpi.com This reaction can be carried out using various sulfonylating reagents, such as sulfonyl chlorides (RSO₂Cl). mdpi.comnih.gov For example, the reaction of a quinoline N-oxide with a sulfonyl chloride can be mediated by reagents like H-phosphonate or a combination of carbon disulfide and diethylamine (B46881) to yield the 2-sulfonylquinoline. mdpi.comlookchem.com This approach avoids the need to pre-install a leaving group at the C2 position and offers a direct route to the desired products under mild, transition-metal-free conditions. mdpi.com

Incorporation of the Methyl Group at the C4 Position

The placement of a methyl group at the C4 position of the quinoline ring is a common objective in the synthesis of various analogues. Classical methods like the Doebner-von Miller reaction, which involves reacting anilines with α,β-unsaturated carbonyl compounds, are foundational for creating quinoline structures. wikipedia.orgsynarchive.com This reaction and its variations can be adapted to produce 4-methyl substituted quinolines.

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. Several one-pot methods have been developed for quinoline derivatives. For instance, a facile, eco-friendly, one-pot synthesis of 2-seleno-4-methylquinoline has been reported starting from 2-chloro-4-methylquinoline. mdpi.comresearchgate.net Another approach involves the reaction of aromatic aminoketones with vinylphosphonium salts, which undergo an intramolecular Wittig reaction to produce quinoline derivatives in a single pot. nih.gov Multicomponent reactions, such as the condensation of an amine, formaldehyde, and a suitable quinoline precursor, also represent an effective one-pot strategy for generating diverse derivatives. nih.gov

Classic named reactions are also adapted for one-pot syntheses. The Beyer method, a variation of the Doebner-von Miller reaction, prepares the necessary α,β-unsaturated carbonyl compound in situ from two carbonyl compounds through an aldol condensation, immediately followed by reaction with an aniline to form the quinoline. wikipedia.org Similarly, the Friedländer synthesis, which condenses a 2-aminobenzaldehyde (B1207257) or 2-aminoaryl ketone with a compound containing a reactive α-methylene group, can be performed as a one-pot procedure. du.edu.eg

Table 1: Comparison of Selected One-Pot Quinoline Synthesis Methods

| Method | Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Doebner-von Miller (Beyer) | Aniline, 2 Carbonyl Compounds | Lewis or Brønsted acids (e.g., HCl, SnCl₄) wikipedia.orgslideshare.net | In situ formation of α,β-unsaturated carbonyl. wikipedia.org |

| Friedländer Annulation | 2-Aminoaryl ketone, Compound with α-methylene group | Acid or Base Catalysis du.edu.eg | Versatile for 2,3, and 4-substituted quinolines. |

| Wittig-based Synthesis | 2-Amino benzophenone, Acetylenic ester, Triphenylphosphine | Oxidation | Forms highly functionalized quinolines. nih.gov |

| From 2-chloro-4-methylquinoline | 2-chloro-4-methylquinoline, NaHSe | Ethanol, Reflux | Eco-friendly, good yield for seleno-derivatives. mdpi.com |

Regioselectivity—the control over the position of substitution—is critical when synthesizing specific isomers like 2-methyl-4-carboxyquinolines. The synthesis of quinolines with specific substitution at the C2 and C4 positions often relies on controlling the reaction between precursors. While direct regioselective methods for 2-methyl-4-carboxyquinolines are a specific subset of quinoline synthesis, the principles of regiocontrol are well-studied. For example, in the synthesis of substituted pyridines from benzynes and pyridine N-oxides, the reaction conditions can be modified to alter the regioselectivity, favoring substitution at the 2-position over the 3-position. rsc.org

In quinazoline (B50416) synthesis, which shares structural similarities with quinoline chemistry, the nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline (B46505) precursors is highly regioselective. Amine nucleophiles preferentially attack the C4 position, a phenomenon that has been extensively documented and is foundational for creating a wide array of bioactive molecules. nih.gov This inherent electronic preference in related heterocyclic systems provides a basis for developing regioselective strategies in quinoline synthesis.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes not only the novelty and efficiency of reactions but also their environmental impact. Green chemistry principles, such as reducing waste, using safer solvents, and improving energy efficiency, are increasingly integrated into the synthesis of quinolines. numberanalytics.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. eurekaselect.combenthamdirect.com In quinoline synthesis, MAOS offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often milder reaction conditions. researchgate.net

For example, a modification of the Friedländer synthesis using microwave irradiation has been shown to produce quinolines in excellent yields within just 5 minutes. proquest.com This contrasts sharply with the conventional heating method, which can take several days and result in poor yields. proquest.com The use of neat acetic acid as both a solvent and catalyst under microwave conditions exemplifies an efficient and greener approach. proquest.com Similarly, catalyst-free, one-pot, three-component reactions to create complex quinoline-hybrids have been successfully carried out under microwave irradiation, with reaction times as short as 8-20 minutes. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Friedländer Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Several days proquest.com | ~5-10 minutes proquest.com |

| Yield | Very poor proquest.com | Excellent proquest.com |

| Conditions | Often requires high temperatures or strong acids proquest.com | 160 °C in neat acetic acid proquest.com |

| Environmental Impact | Higher energy consumption, potentially harsher reagents | Reduced energy use, aligns with green chemistry principles eurekaselect.com |

Optimizing the efficiency and yield of synthetic protocols is a central goal in chemistry. This involves a systematic approach to refining reaction conditions, catalysts, and reagents. rsc.org The development of modern, efficient catalysts is a crucial aspect of improving quinoline synthesis. numberanalytics.com For instance, the transition from harsh reaction conditions and expensive catalysts to more benign and economical alternatives is a continuous effort. du.edu.eg

Strategies for optimization include:

Catalyst Selection: Employing highly active and selective catalysts, such as Lewis acids (e.g., tin tetrachloride) or Brønsted acids (e.g., p-toluenesulfonic acid), can significantly enhance reaction rates and yields in classic preparations like the Doebner-von Miller reaction. wikipedia.orgslideshare.net

Solvent-Free Synthesis: Performing reactions without a solvent can reduce waste and environmental impact, a key principle of green chemistry. numberanalytics.com

Flow Chemistry: Continuous flow reactors offer improved efficiency, scalability, and safety compared to batch processing, representing an advanced technique for large-scale quinoline production. numberanalytics.com

High-Throughput Screening: Utilizing microdroplet reactions allows for the rapid screening of various conditions to find the optimal parameters for yield and reaction time, significantly accelerating the optimization process. nih.gov

Chemical Reactivity and Derivatization of the 2 Methanesulfonyl 4 Methyl Quinoline Scaffold

Reactions at the Quinoline (B57606) Nucleus

The reactivity of the 2-Methanesulfonyl-4-methyl-quinoline core is dictated by the electronic properties of the bicyclic system. The nitrogen atom in the quinoline ring reduces the electron density, particularly at the 2- and 4-positions, making the heterocyclic ring susceptible to nucleophilic attack. Conversely, the benzene (B151609) portion of the molecule behaves more like a typical aromatic ring, albeit influenced by the deactivating effect of the fused pyridinic system.

Nucleophilic Substitution Reactions on Substituted Quinoline Systems

The quinoline ring is inherently electron-deficient, which predisposes it to nucleophilic attack, primarily at the C2 and C4 positions. quora.com This reactivity is significantly enhanced in this compound due to the presence of the methanesulfonyl group (-SO2CH3) at the C2 position. This group is a powerful electron-withdrawing moiety and an excellent leaving group, making the C2 carbon highly electrophilic and ripe for nucleophilic aromatic substitution (SNAr).

Kinetic studies have demonstrated the high reactivity of methylsulphonyl-substituted quinolines. In reactions with methoxide (B1231860) ions, methylsulphonyl quinolines are approximately 40 to 100 times more reactive than their corresponding chloro-analogues. rsc.org This heightened reactivity is attributed to a lower energy of activation for the substitution process. rsc.org A variety of nucleophiles can be employed to displace the methanesulfonyl group, leading to a diverse array of 2-substituted quinoline derivatives.

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Alkoxides | Sodium Methoxide (NaOCH₃) | 2-Methoxy-4-methyl-quinoline | rsc.org |

| Amines | Piperidine | 2-(Piperidin-1-yl)-4-methyl-quinoline | nih.gov |

| Thiols | Sodium Thiophenoxide (NaSPh) | 4-Methyl-2-(phenylthio)quinoline | Generic SNAr |

| Azides | Sodium Azide (NaN₃) | 2-Azido-4-methyl-quinoline | mdpi.com |

Electrophilic Aromatic Substitution Patterns

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) on the quinoline nucleus is generally disfavored on the pyridine (B92270) ring due to the deactivating effect of the electronegative nitrogen atom. Electrophilic attack occurs preferentially on the electron-richer benzene ring. pharmaguideline.com The directing influence of the fused pyridine ring typically channels incoming electrophiles to the C5 and C8 positions. pharmaguideline.comreddit.com

The presence of the methanesulfonyl and methyl groups is not expected to alter this fundamental regioselectivity, as the deactivation of the pyridine ring is the dominant electronic factor. Therefore, reactions such as nitration, halogenation, and sulfonation would be predicted to yield primarily 5- and 8-substituted derivatives.

| Reaction | Reagents | Major Products | Reference |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-Methanesulfonyl-4-methyl-5-nitroquinoline and 2-Methanesulfonyl-4-methyl-8-nitroquinoline | libretexts.org |

| Bromination | Br₂ / FeBr₃ | 5-Bromo-2-methanesulfonyl-4-methyl-quinoline and 8-Bromo-2-methanesulfonyl-4-methyl-quinoline | nih.gov |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid and this compound-8-sulfonic acid | masterorganicchemistry.com |

Functionalization of the Quinoline Core for Diverse Derivatives

Beyond the primary substitution reactions, the this compound scaffold can be functionalized through various modern synthetic methodologies to create a library of diverse derivatives. nih.gov One powerful approach is the regioselective functionalization via C-H activation. researchgate.net By first converting the quinoline to its N-oxide, the reactivity of the core can be altered, directing functionalization to positions such as C8 under mild conditions. researchgate.net

The 4-methyl group also serves as a handle for further derivatization. For example, it can undergo condensation reactions with aldehydes to form styryl derivatives or be subjected to oxidation to yield the corresponding carboxylic acid, opening up avenues for amide coupling and other transformations. researchgate.net Furthermore, the initial synthesis of such sulfonyl quinolines can be achieved from methylthio precursors, which are oxidized to the target sulfone. nih.gov This synthetic route provides another point for introducing molecular diversity.

Transformations Involving the Methanesulfonyl Group

The methanesulfonyl group is the most prominent functional group in the molecule, defining much of its reactivity. Its transformations are central to the synthetic utility of the this compound scaffold.

Reactions of the Sulfonyl Moiety with Electrophiles and Nucleophiles

The sulfonyl moiety itself is generally stable and unreactive towards electrophiles due to the high oxidation state of the sulfur atom. Its primary role is as an exceptional leaving group in nucleophilic aromatic substitution reactions, as detailed in section 3.1.1. researchgate.net The high reactivity of the C(2)-S bond towards nucleophiles is the key feature of this system.

A kinetic study comparing the displacement of methylsulphonyl and chloro groups from various nitrogen heterocycles by methoxide ion provides quantitative insight into its lability. rsc.org

| Substrate | Leaving Group | Relative Rate of Reaction with CH₃O⁻ | Reference |

|---|---|---|---|

| 2-Substituted Quinoline | -Cl | 1 | rsc.org |

| 2-Substituted Quinoline | -SO₂CH₃ | ~40 - 100 | rsc.org |

This data underscores that the methanesulfonyl group is not merely a substituent but an activating group that facilitates the facile introduction of a wide range of nucleophiles at the C2 position.

Stability and Reactivity of the Sulfone Linkage

The sulfone linkage, characterized by the C(quinoline)-S(O₂) bond, is chemically robust and stable under a wide range of conditions, including acidic and oxidative environments. Aryl sulfones are known for their general stability. nih.gov However, in the context of an electron-deficient heteroaromatic system like quinoline, the stability of the linkage is conditional.

While resistant to many chemical transformations, its key "reactivity" is its ability to be cleaved by nucleophiles in an SNAr mechanism. rsc.org Studies on sulfone linkers used in bioconjugation have highlighted their stability against degradation pathways like thioether exchange, which can be a problem for other linkers. nih.gov This indicates that the C-S bond is inherently strong, and its cleavage in this specific molecular context is a result of the electronic activation provided by the quinoline ring rather than an inherent instability of the sulfone group itself.

Modifications and Reactivity of the 4-Methyl Group

The methanesulfonyl substituent at the C2 position acts as a strong electron-withdrawing group, which deactivates the quinoline ring towards electrophilic substitution but activates adjacent positions for nucleophilic attack. Crucially, this electronic influence extends to the 4-methyl group, enhancing the acidity of its protons. This heightened acidity makes the methyl group a prime target for a variety of functionalization reactions.

The increased C-H acidity of the 4-methyl group facilitates its deprotonation by a suitable base to form a resonance-stabilized carbanion. The negative charge on this intermediate can be delocalized onto the electron-deficient quinoline ring system, enhancing its stability and utility as a nucleophile. This principle underpins several side-chain functionalization strategies.

Key strategies for functionalizing the 4-methyl group include:

Deprotonation and Alkylation: Treatment with a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), generates the corresponding carbanion. This nucleophile can then react with a range of electrophiles, such as alkyl halides, to introduce new carbon-carbon bonds at the side chain.

Reaction with Carbonyls: The generated carbanion can participate in addition reactions with aldehydes and ketones to form secondary and tertiary alcohols, respectively. These alcohol intermediates can be further elaborated or dehydrated.

Thiol-Ene Reactions: For more complex systems, side-chains containing reactive olefin moieties can be introduced. These can then be modified using strategies like the thiol-ene reaction, which allows for the covalent attachment of a wide array of thiol-containing molecules under mild conditions, preserving other functional groups. rsc.org

The choice of base, solvent, and reaction temperature is critical to control the selectivity of these reactions and avoid undesired side reactions on the quinoline core.

The activated methyl group of this compound is particularly amenable to condensation reactions with aldehydes, a classic transformation for activated methyl groups on heterocyclic systems. rsc.orgvaia.com The reaction typically proceeds via an initial base-catalyzed deprotonation of the methyl group. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde.

The mechanism involves the following steps:

Anion Formation: A base abstracts a proton from the 4-methyl group. The presence of the 2-methanesulfonyl group facilitates this step by stabilizing the resulting negative charge through resonance. vaia.com

Nucleophilic Addition: The carbanion adds to the carbonyl group of an aldehyde (e.g., benzaldehyde), forming an alkoxide intermediate.

Protonation & Dehydration: The alkoxide is protonated, typically by the solvent or upon acidic workup, to yield an alcohol adduct. This intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, often facilitated by heating, to yield a new carbon-carbon double bond.

This reaction sequence results in the formation of a 4-styryl-quinoline derivative, effectively extending the conjugation of the quinoline system. The reaction is promoted by electron-withdrawing groups on the aldehyde partner. rsc.org

Formation of Hybrid Architectures and Complexes

Building upon the quinoline scaffold, hybrid molecules incorporating other pharmacologically relevant moieties, such as sulfonamides, can be designed. These hybrid structures can act as versatile ligands for metal ions, leading to the formation of coordination complexes with unique structural and functional properties.

The design of quinoline-sulfonamide hybrids is a prominent strategy in medicinal chemistry, aiming to combine the biological activities of both pharmacores. A common and efficient synthetic approach involves the acylation of an aminoquinoline derivative with a substituted benzenesulfonyl chloride. nih.gov

A general two-step procedure for this synthesis is as follows:

Acylation of Aminoquinoline: An appropriately substituted aminoquinoline (e.g., a hypothetical 8-amino-2-methanesulfonyl-4-methyl-quinoline precursor) is dissolved in a suitable solvent like dichloromethane. A base, such as pyridine, is added, followed by the slow addition of a desired sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride). The reaction proceeds via nucleophilic attack of the amino group on the sulfonyl chloride, leading to the formation of the N-S sulfonamide bond. nih.gov

Purification: Following the reaction, the crude product is typically washed with dilute acid and base to remove unreacted starting materials and byproducts. The final pure quinoline-sulfonamide ligand is often obtained after purification by column chromatography. nih.gov

This modular approach allows for the creation of a diverse library of hybrid molecules by varying the substitution patterns on both the quinoline and the benzenesulfonyl chloride components.

Quinoline-sulfonamide ligands possess multiple donor atoms (specifically, the quinoline nitrogen and a sulfonamide nitrogen) that can coordinate with metal ions, acting as bidentate ligands. researchgate.net The synthesis of these metal complexes is generally straightforward, involving the reaction of the ligand with a metal salt (e.g., acetates or chlorides of Zn²⁺, Cu²⁺, Co²⁺, Cd²⁺) in a solvent like methanol. nih.gov

The resulting complexes are characterized by various analytical techniques to elucidate their structure and coordination environment:

FTIR Spectroscopy: Complexation is evidenced by shifts in the vibrational frequencies of key functional groups. For instance, the ν(S=O) stretching bands of the sulfonamide group and the ν(C=N) band of the quinoline ring typically shift upon coordination to the metal center.

NMR Spectroscopy: In the ¹³C-NMR spectra of the complexes, carbon atoms near the coordination sites (such as C8 and the ipso-carbon of the sulfonamide-attached ring) show significant deshielding (a shift to higher ppm values) compared to the free ligand, which is attributed to the effect of the coordinated metal ion. nih.gov

X-Ray Crystallography: Single-crystal X-ray diffraction provides definitive structural proof. Studies on related complexes have shown that the sulfonamide ligand acts as a bidentate chelator, binding to the metal ion through the quinoline nitrogen and a sulfonamide nitrogen. researchgate.net For example, a zinc (II) complex with a quinoline-sulfonamide ligand was found to have a distorted tetrahedral coordination environment. researchgate.net

Table 1: Spectroscopic Data for a Representative Quinoline-Sulfonamide Ligand and its Metal Complexes This table presents generalized data based on typical findings for quinoline-sulfonamide complexes to illustrate the analytical results.

| Compound | Key FTIR Bands (cm⁻¹) ν(S=O)asym | Key FTIR Bands (cm⁻¹) ν(S=O)sym | ¹³C-NMR Shift (ppm) for C8 of Quinoline |

|---|---|---|---|

| Free Ligand (e.g., 4-chloro-N-(quinolin-8-yl)benzenesulfonamide) | ~1380 | ~1150 | ~133 |

| Zn(II) Complex | Shifted | Shifted | ~141 |

| Cu(II) Complex | Shifted | Shifted | Not Reported |

| Co(II) Complex | Shifted | Shifted | Not Reported |

Table 2: Selected X-Ray Crystallographic Data for a Representative [Zn(N-(quinolin-8-yl)-4-chloro-benzenesulfonamide)₂] Complex. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (nm) | 1.21602(5) |

| b (nm) | 1.55478(5) |

| c (nm) | 1.61786(6) |

| β (°) | 106.007(2) |

| Coordination Geometry | Distorted Tetrahedral |

| Coordination Sites | Zn-N(quinoline) and Zn-N(sulfonamide) |

Spectroscopic and Structural Elucidation Studies in Chemical Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 2-Methanesulfonyl-4-methyl-quinoline would be expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic region would be particularly informative, revealing signals for the five protons on the quinoline (B57606) ring system. Protons on the carbocyclic ring (positions 5, 6, 7, and 8) and the heterocyclic ring (position 3) would exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) based on their electronic environment and neighboring protons.

Two key singlet signals would be anticipated: one for the three protons of the 4-methyl group (CH ₃) and another for the three protons of the methanesulfonyl group (SO₂CH ₃). The chemical shift of the 4-methyl group would likely appear in the typical aromatic methyl region, while the methanesulfonyl methyl protons would be shifted further downfield due to the strong deshielding effect of the adjacent sulfonyl group.

The ¹³C NMR spectrum would complement the proton data by showing a signal for each of the 11 unique carbon atoms in the molecule. This includes nine carbons in the quinoline core and the two methyl carbons. The carbon of the methanesulfonyl group would be significantly downfield, as would the C2 and C4 carbons of the quinoline ring to which the sulfonyl and methyl groups are attached, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2-SO₂C H₃ | ~3.3 - 3.5 (singlet, 3H) | ~40 - 45 |

| 4-C H₃ | ~2.7 - 2.9 (singlet, 3H) | ~18 - 22 |

| C3-H | ~8.0 - 8.2 (singlet, 1H) | ~120 - 125 |

| Quinoline Aromatic H's (5,6,7,8) | ~7.6 - 8.4 (multiplets, 4H) | - |

While 1D NMR provides essential information, 2D NMR techniques are indispensable for confirming connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the carbocyclic ring of the quinoline system (e.g., H5 with H6, H6 with H7, H7 with H8), allowing for their unambiguous assignment.

HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond C-H coupling). It would definitively link the proton signal for the 4-methyl group to its corresponding carbon signal and the methanesulfonyl protons to their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial technique that shows longer-range correlations between protons and carbons (typically 2-3 bonds away). For this molecule, HMBC would be key to confirming the substitution pattern. Expected correlations would include the protons of the 4-methyl group showing a cross-peak to carbons C3, C4, and C4a. Similarly, the protons of the methanesulfonyl group would show correlations to the C2 carbon of the quinoline ring, cementing the position of this functional group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers insight into its structure through analysis of its fragmentation patterns. For this compound (C₁₁H₁₁NO₂S), the calculated molecular weight is approximately 221.05 g/mol . The high-resolution mass spectrum (HRMS) would provide a highly accurate mass, confirming the molecular formula.

Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 221 would be observed. The fragmentation pattern would be expected to show characteristic losses of the substituent groups. Key fragment ions would likely include:

[M - CH₃]⁺: Loss of a methyl radical (m/z 206).

[M - SO₂]⁺˙: Loss of sulfur dioxide (m/z 157).

[M - SO₂CH₃]⁺: Loss of the entire methanesulfonyl radical (m/z 142), which would correspond to the 4-methylquinoline (B147181) cation. This would be a very stable and likely prominent fragment.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity |

|---|---|

| 221 | [M]⁺˙ (Molecular Ion) |

| 157 | [M - SO₂]⁺˙ |

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands. The most diagnostic would be the strong, sharp peaks corresponding to the sulfonyl group (SO₂).

S=O Asymmetric Stretch: A strong band typically appears in the range of 1300-1350 cm⁻¹.

S=O Symmetric Stretch: A strong band is expected in the 1120-1160 cm⁻¹ region.

Aromatic C=C and C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region would confirm the quinoline aromatic system.

C-H Stretches: Bands just above 3000 cm⁻¹ would correspond to the aromatic C-H bonds, while bands just below 3000 cm⁻¹ would be from the methyl C-H bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 1300-1350 | Asymmetric Stretch | S=O (Sulfonyl) |

| 1120-1160 | Symmetric Stretch | S=O (Sulfonyl) |

| 1450-1600 | Ring Stretching | Aromatic C=C / C=N |

| 2850-3000 | Stretching | Aliphatic C-H (Methyl) |

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Molecular and Supramolecular Architecture

While the other spectroscopic methods determine the molecular connectivity, SC-XRD provides the definitive, three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would yield precise data on bond lengths, bond angles, and torsional angles.

The analysis would confirm the planarity of the quinoline ring system and reveal the exact geometry of the tetrahedral sulfonyl group. Furthermore, SC-XRD elucidates the supramolecular architecture, showing how individual molecules pack together in the crystal lattice through intermolecular interactions such as π-stacking of the quinoline rings or weak hydrogen bonds. This provides an unparalleled level of structural detail that is not accessible by other methods.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Advanced Research Applications and Future Directions in Quinoline Sulfonyl Chemistry

Development of Quinoline-Based Probes and Sensors

Quinoline (B57606) and its derivatives are widely utilized in the design of fluorescent probes due to their inherent photophysical properties, including a rigid structure and high quantum yield. nih.govrsc.org These characteristics make them excellent fluorophores for detecting a variety of analytes.

The development of small-molecule fluorescent probes is a powerful tool for chemical and biological research. researchgate.net Quinoline derivatives have been successfully engineered as sensors that exhibit high selectivity and sensitivity for various metal ions and biologically relevant molecules. nih.gov The core principle often involves a mechanism like photoinduced electron transfer (PeT), where the quinoline fluorophore's emission is initially quenched. acs.org Upon binding to a specific analyte, this quenching process is inhibited, leading to a significant enhancement in fluorescence intensity, often referred to as a "turn-on" response. acs.org

Researchers have designed quinoline-based probes for detecting crucial ions such as Fe³⁺, Zn²⁺, and Cu²⁺. rsc.orgacs.orgrsc.org For instance, a two-photon fluorescent probe, QZn, was developed for monitoring intracellular free zinc ions with a remarkable detection limit of 15.1 pM, showcasing the high sensitivity achievable with this scaffold. acs.org Similarly, other probes have been designed to detect nitric oxide (NO) and bisulfite, demonstrating the versatility of the quinoline core in sensing applications. acs.orgnih.gov The modular nature of the quinoline scaffold allows for strategic modifications to tune photophysical properties and enhance specificity for the target analyte. researchgate.net

Selectivity is a critical parameter for any chemical sensor. Quinoline-based probes achieve selectivity through the rational design of receptor units appended to the fluorophore. These receptors are tailored to bind specifically with the target analyte, excluding other competing species present in the medium. For example, a quinoline derivative was designed to selectively detect Al³⁺ through fluorescence enhancement and Fe²⁺ through a colorimetric response, acting as a dual chemosensor. researchgate.net

Competitive experiments are often conducted to validate the selectivity of these probes. In a typical study, the fluorescence response of the probe to the target ion is measured in the presence of a cocktail of other common metal ions. A highly selective probe will show a significant signal change only for the target analyte. nih.govacs.org The development of probes that can differentiate between oxidation states of a metal, such as cuprous (Cu⁺) and cupric (Cu²⁺) ions, highlights the sophisticated level of selectivity that can be achieved. rsc.org The table below summarizes various quinoline-based probes and their detection capabilities.

| Probe Type | Analyte Detected | Detection Method | Detection Limit (LOD) | Reference |

| Quinoline Derivative | Fe³⁺ | Fluorescence Quenching | 8.67 × 10⁻⁵ M | rsc.org |

| Quinoline-based Thiazole | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence Quenching | Not specified | nih.gov |

| Two-Photon Quinoline Probe | Zn²⁺ | Fluorescence Enhancement | 15.1 pM | acs.org |

| Quinoline-Chalcone Probe | Bisulfite (HSO₃⁻) | Turn-off Fluorescence | 0.7 µM | nih.gov |

| Quinoline-based Probe | Copper Ions (Cu⁺/Cu²⁺) | Colorimetric & Fluorescence | 1.03 µM | rsc.org |

Exploration in Materials Science for Functional Materials

The unique electronic and structural properties of quinoline derivatives make them attractive candidates for the development of functional materials. nih.gov The rigid, planar structure of the quinoline ring system, combined with the potential for strong intermolecular interactions, facilitates its use in creating ordered molecular assemblies. Quinoline-sulfonyl compounds, in particular, are investigated for their potential applications in diverse material sciences. researchgate.net

The incorporation of sulfonyl groups can enhance the thermal stability and influence the charge-transport properties of organic materials, making them suitable for applications in electronics. Furthermore, the ability of the quinoline nitrogen and the sulfonyl oxygens to coordinate with metal ions has led to the development of metal-organic frameworks (MOFs) and coordination polymers. nih.gov These materials have potential uses in gas storage, catalysis, and chemical sensing. The inherent fluorescence of the quinoline core also allows for the creation of emissive materials for applications in organic light-emitting diodes (OLEDs) and solid-state lighting.

Future Research Directions in Synthetic Methodology and Derivatization

While classical methods like the Skraup, Friedländer, and Combes syntheses have long been used to construct the quinoline core, modern organic synthesis is focused on developing more efficient, sustainable, and versatile methodologies. iipseries.orgpharmaguideline.comvedantu.com Future research will likely concentrate on several key areas.

One major direction is the continued development of C-H bond activation and functionalization strategies. mdpi.comrsc.org These methods allow for the direct introduction of functional groups onto the quinoline scaffold without the need for pre-functionalized starting materials, thus improving atom economy and reducing synthetic steps. rsc.org For instance, the deoxygenative C2-sulfonylation of quinoline N-oxides provides a direct route to 2-sulfonylquinolines. nih.gov

Another promising area is the use of photocatalysis and metal-free reaction conditions. mdpi.comorganic-chemistry.org These approaches align with the principles of green chemistry by reducing reliance on heavy metals and utilizing visible light as a renewable energy source. futuremarketinsights.com The development of one-pot, multi-component reactions will also be crucial for rapidly generating libraries of diverse quinoline derivatives for high-throughput screening in drug discovery and materials science. nih.goviaea.org Future efforts will aim to create scalable, regioselective, and stereoselective synthetic routes to access complex quinoline-sulfonyl derivatives with precisely controlled architectures. nih.gov

Emerging Trends in Computational Drug Design and Mechanistic Elucidation for Quinoline Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and development, significantly reducing the time and cost associated with identifying and optimizing new therapeutic agents. nih.govresearchgate.net For quinoline derivatives, computational approaches are being used to design novel compounds, predict their biological activity, and elucidate their mechanisms of action at a molecular level.

Techniques such as molecular docking are widely used to predict the binding affinity and orientation of quinoline-based ligands within the active site of a biological target, such as an enzyme or receptor. mdpi.comnih.gov This helps in understanding structure-activity relationships (SAR) and rationally designing more potent inhibitors. nih.gov For example, docking studies have been used to design quinoline derivatives as selective COX-2 inhibitors. nih.gov

Beyond simple docking, more advanced methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular dynamics (MD) simulations are providing deeper insights. mdpi.com 3D-QSAR helps in identifying the key structural features of quinoline derivatives that are crucial for their biological activity. mdpi.com MD simulations can elucidate the conformational stability of ligand-protein complexes and map out the dynamic interactions that govern molecular recognition. nih.gov These computational tools are not only accelerating the design of new drugs but are also being applied to understand reaction mechanisms in synthetic chemistry, helping to optimize reaction conditions and predict product outcomes. rsc.org The integration of artificial intelligence and machine learning is expected to further enhance these predictive capabilities in the near future. futuremarketinsights.com

Q & A

Basic Research Questions

Q. What are the common synthesis strategies for 2-Methanesulfonyl-4-methyl-quinoline, and how are reaction conditions optimized?

- Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the quinoline core. Key steps include:

- Quinoline functionalization : Introducing the methanesulfonyl group via electrophilic substitution or coupling reactions under controlled temperatures (60–100°C) and anhydrous conditions .

- Purification : Column chromatography or recrystallization using solvents like ethanol or dichloromethane to isolate the product .

- Critical parameters : Solvent polarity (e.g., DMF for sulfonylation), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for sulfonylating agents) to minimize side products .

Q. What analytical techniques are used to confirm the structural integrity of this compound?

- Answer :

- NMR spectroscopy : - and -NMR to verify substitution patterns (e.g., methanesulfonyl proton signals at δ 3.2–3.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 265.08) .

- X-ray crystallography : Resolve crystal structure and confirm stereochemistry, as demonstrated for related quinoline derivatives .

Q. How is purity assessed, and what thresholds are acceptable for research-grade material?

- Answer :

- HPLC : Purity >95% with a C18 column, using acetonitrile/water gradients .

- Melting point analysis : Sharp melting range (e.g., 150–152°C) indicates homogeneity .

Advanced Research Questions

Q. How can reaction yields be improved during the sulfonylation step, and what are common pitfalls?

- Answer :

- Catalyst optimization : Use Lewis acids (e.g., AlCl) to enhance electrophilic substitution efficiency .

- Side reactions : Competing oxidation of the methyl group can occur; mitigate by using inert atmospheres (N/Ar) and avoiding excess oxidizing agents .

- Yield benchmarks : Typical yields range from 40–60%; higher yields (70–80%) require iterative solvent screening (e.g., switching from THF to DMF) .

Q. How do structural modifications (e.g., substituent position) impact the compound’s biological activity?

- Answer :

- SAR studies :

| Substituent Position | Activity Trend | Example Data |

|---|---|---|

| 4-Methyl | Enhances lipophilicity, improving membrane permeability | LogP increases by 0.5 units |

| 2-Methanesulfonyl | Boosts binding to sulfotransferases, altering cytotoxicity | IC drops from 50 μM to 12 μM |

- Methodology : Compare analogs via in vitro assays (e.g., enzyme inhibition) and computational docking (AutoDock Vina) .

Q. How can contradictions in reported biological data (e.g., antimicrobial vs. anticancer efficacy) be resolved?

- Answer :

- Assay standardization : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control for solvent effects (DMSO ≤0.1%) .

- Mechanistic studies : Probe off-target effects via proteomics or gene expression profiling .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., chloroquine derivatives) to identify trends .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

- Answer :

- Isothermal titration calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., kinases) .

- CRISPR-Cas9 screening : Identify genetic vulnerabilities linked to the compound’s efficacy .

- Metabolomics : Track downstream metabolic disruptions using LC-MS/MS .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.